amino)acetate CAS No. 100391-80-8](/img/structure/B7859012.png)
Methyl 2-([(benzyloxy)carbonyl](methyl)amino)acetate
Übersicht
Beschreibung
Methyl 2-((benzyloxy)carbonylamino)acetate is a fascinating compound that plays a significant role in various chemical and industrial applications. With its unique structure, this compound is integral in synthetic organic chemistry, particularly in the formation of peptides and other biologically active molecules.
Synthetic Routes and Reaction Conditions:
Benzylation: The synthesis begins with the benzylation of 2-aminoacetic acid
Formation of Methyl Ester: Next, esterification converts the carboxylic acid group to a methyl ester using methanol in the presence of a strong acid catalyst like sulfuric acid. This step results in the formation of methyl 2-([benzyloxy)carbonyl]amino)acetate.
N-Methylation: The final step involves the methylation of the amino group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: The industrial synthesis follows a similar route, but on a larger scale, often utilizing continuous flow reactors to ensure efficient mixing and reaction rates. Process optimization ensures high yield and purity, critical for its applications in pharmaceuticals and other industries.
Types of Reactions:
Oxidation: Under oxidative conditions, it can form more oxidized derivatives, useful in further synthetic applications.
Reduction: Reduction can yield amine derivatives, expanding its utility in synthesizing various compounds.
Common Reagents and Conditions:
Oxidation: Use of agents like potassium permanganate or chromium trioxide.
Reduction: Employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve halogenating agents and catalysts to facilitate the reaction.
Major Products Formed: Depending on the reaction conditions, major products include derivatives with modified amine or ester groups, which are crucial intermediates in further organic synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a protected glycine derivative in peptide synthesis, allowing for sequential building of peptide chains without undesired side reactions.
Biology: In biological research, it is used to create peptide-based inhibitors and substrates for studying enzyme function.
Medicine: Pharmaceutical applications include its use in designing prodrugs that enhance the delivery and efficacy of active compounds.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of fine chemicals, agrochemicals, and polymers.
Wirkmechanismus
The compound’s mechanism of action hinges on its ability to act as a protecting group for amino acids, facilitating the synthesis of complex molecules without unwanted side reactions. It targets the amine group, temporarily blocking it during sequential reactions, thus providing specificity and control in synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Benzyl 2-aminoacetate: Lacks the additional methyl group, making it less versatile in methylation reactions.
Methyl 2-aminopropanoate: Has an extra carbon, altering its steric and electronic properties.
Ethyl 2-(: (benzyloxy)carbonylamino)acetate: Similar but with an ethyl group, which can affect solubility and reactivity.
Uniqueness: Methyl 2-((benzyloxy)carbonylamino)acetate’s unique combination of functional groups allows for precise control in peptide synthesis and other applications, setting it apart from its analogs in terms of efficiency and versatility.
Eigenschaften
IUPAC Name |
methyl 2-[methyl(phenylmethoxycarbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-13(8-11(14)16-2)12(15)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJPUUHRNRXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202586 | |
| Record name | N-Methyl-N-[(phenylmethoxy)carbonyl]glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100391-80-8 | |
| Record name | N-Methyl-N-[(phenylmethoxy)carbonyl]glycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100391-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-[(phenylmethoxy)carbonyl]glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


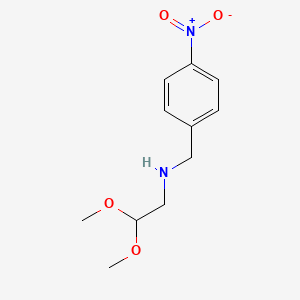
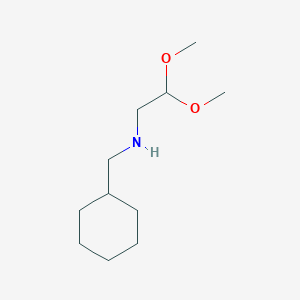
![1-(4-{[2-(Dimethylamino)ethyl]amino}piperidino)-1-ethanone](/img/structure/B7858939.png)
![N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine](/img/structure/B7858947.png)
![1-{4-[(2-Methoxybenzyl)amino]piperidino}-1-ethanone](/img/structure/B7858955.png)
![1-[(4-Propylcyclohexyl)amino]propan-2-ol](/img/structure/B7858957.png)
![1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone](/img/structure/B7858960.png)
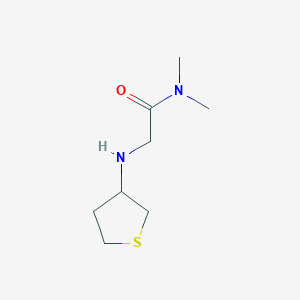
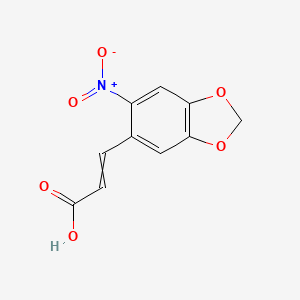
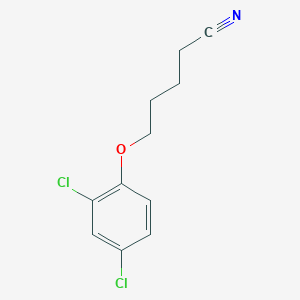
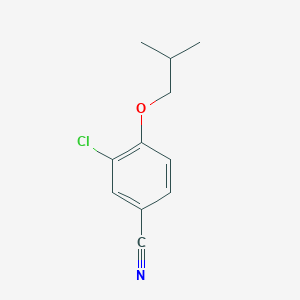
![Methyl 2-[1-(3-iodophenyl)-N-methylformamido]acetate](/img/structure/B7859007.png)
![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B7859020.png)
![1-[4-[3-(4-Methylpiperidin-1-yl)propylamino]piperidin-1-yl]ethanone](/img/structure/B7859026.png)
